molecular formula C7H10N2O2S B13158849 Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B13158849
M. Wt: 186.23 g/mol
InChI Key: OTZLKJIGEPRHHO-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate is a chemical reagent designed for research and development applications, strictly for research use only and not for human consumption. This compound belongs to the 2-aminothiazole class of heterocycles, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The 2-aminothiazole core is a fundamental component in several clinically prescribed anticancer drugs, such as dasatinib and alpelisib, and is widely investigated for developing novel small molecule therapeutics . As a building block, this specific derivative, featuring both an aminomethyl group and a methyl ester, offers multiple sites for chemical modification, making it a valuable intermediate for constructing compound libraries. Researchers can utilize it in the synthesis of more complex molecules targeting various enzyme systems, including kinases, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs), which are significant in oncology and other therapeutic areas . Its structural features make it a versatile precursor for generating potential anticancer, antimicrobial, and anti-inflammatory agents.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3,8H2,1-2H3

InChI Key

OTZLKJIGEPRHHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting materials: Thioamides derived from amino acids or amino alcohols, and α-haloketones such as α-bromo ketones.
  • Reaction conditions: The reaction is typically carried out in polar solvents like acetic acid, formic acid, or trifluoroacetic acid, which facilitate cyclization.
  • Mechanism: Nucleophilic attack of the thioamide sulfur on the α-haloketone carbon, followed by cyclization and dehydration, yields the thiazole core.

Example:

  • A patent describes synthesizing 2-aminothiazole derivatives by reacting thioamides with α-haloketones in acetic acid under reflux, leading to high yields of substituted thiazoles.

Construction via Hantzsch Thiazole Synthesis

This method involves the condensation of α-aminonitriles or amino acids with α-haloketones, followed by cyclization to form the thiazole ring.

Procedure:

  • Step 1: Condensation of amino acids or their derivatives with α-haloketones in a suitable solvent such as ethanol or acetic acid.
  • Step 2: Cyclization facilitated by heating or acid catalysis, often using acids like hydrochloric acid or acetic acid.
  • Step 3: Post-cyclization modifications to introduce ester groups at the 4-position.

Application:

  • Synthesis of methyl 2-(aminomethyl)-substituted thiazoles has been achieved through this route, with the ester functionality introduced via esterification of the carboxylic acid intermediate.

Use of Thiazole-4-Carboxylate Precursors in Multi-Step Synthesis

Patents and research articles highlight the use of preformed thiazole-4-carboxylate derivatives as key intermediates, which are then functionalized at the 2-position.

Approach:

  • Step 1: Synthesis of methyl 4-carboxylate thiazole via cyclization of suitable thioamides.
  • Step 2: Nucleophilic substitution at the 2-position with aminomethyl reagents, such as formaldehyde derivatives or aminomethylating agents, under basic or acidic conditions.
  • Step 3: Purification and characterization of the target compound.

Conditions:

  • Use of solvents like ethanol, acetonitrile, or tetrahydrofuran (THF).
  • Catalysts such as acetic acid or hydrochloric acid to promote cyclization and substitution reactions.

One-Pot Multi-Component Reactions (MCR) Strategies

Recent advancements involve multi-component reactions that streamline the synthesis of substituted thiazoles, including methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate, in a single operational step.

Method:

  • Combining α-haloketones, thioamides, and formaldehyde or aminomethyl sources in a suitable solvent (e.g., water, THF).
  • Heating under reflux conditions to promote cyclization and substitution simultaneously.
  • These methods are advantageous for rapid synthesis and structural diversity.

Reaction Conditions and Material Compatibility

Method Solvent Catalyst Temperature Key Reagents Yield Remarks
Cyclization of Thioamides & α-Haloketones Acetic acid, trifluoroacetic acid None or acid catalysis Reflux (~100°C) Thioamide, α-haloketone High Efficient for substituted thiazoles
Hantzsch Synthesis Ethanol, acetic acid Acid Reflux Amino acids, α-haloketones Moderate to high Versatile, suitable for ester introduction
Multi-Component Reactions Water, THF Acid or base Reflux α-Haloketone, thioamide, formaldehyde Variable Rapid, high diversity

Notes on Purification and Characterization

  • Recrystallization from solvents such as hexane, ethyl acetate, or methanol is common.
  • Purity is confirmed via NMR, IR, and mass spectrometry.
  • Yields typically range from 60% to 85%, depending on substituents and reaction conditions.

Summary of Key Research Findings

Source Main Contribution Notable Features References
Patent US7408069B2 Synthesis of 2-amino-thiazole derivatives via cyclization in acids Use of acetic acid, alkanolate salts, and thiourea
Patent CN102079732B One-pot synthesis involving bromination and cyclization Simplified two-step process, high yield
ACS Omega Multi-step synthesis of amino acid-derived thiazoles Reflux in acetonitrile, chromatography purification
PMC Article Synthesis of diverse amino acid-based thiazole analogues Multi-component reactions, high structural diversity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Oxo derivatives of the thiazole ring.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 5

Key Observations:
  • The aminoethyl group in introduces a flexible chain, possibly improving target engagement.
  • Position 5 Modifications : The trifluoromethyl group in increases lipophilicity (logP ~1.5 higher than methyl), impacting membrane permeability. The isopropyl group in adds steric bulk, which may hinder binding in sterically sensitive targets.

Substituent Variations at Position 4 and Aromaticity

Table 2: Impact of Ester Groups and Aromatic Substituents
Compound Name Position 4 Substituent Position 5 Substituent Aromaticity Biological Implications Reference
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Methyl ester Phenyl Aromatic ring Enhanced π-π stacking with aromatic receptors
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate Ethyl ester Variable Non-aromatic Ethyl ester may delay hydrolysis in vivo
Methyl 2-bromo-5-methylthiazole-4-carboxylate Methyl ester Bromine Electrophilic site Bromine enables cross-coupling reactions
Key Observations:
  • Aromatic Substituents : The phenyl group in introduces aromaticity, facilitating interactions with hydrophobic pockets in enzymes or receptors.

Structural Characterization

  • X-ray Crystallography: The monoclinic crystal structure of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate (space group P21/n) reveals planar thiazole rings and hydrogen-bonding networks involving the amino group . Similar planar structures are expected for the target compound.

Biological Activity

Methyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound notable for its thiazole ring structure and diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential applications in drug development, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C7H10N2O2S
  • Molecular Weight : 186.23 g/mol
  • IUPAC Name : this compound
  • Notable Features : Contains both an ester and an amine group, contributing to its chemical reactivity and potential applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action is believed to involve the inhibition of specific enzymes or modulation of cellular receptors, which can interfere with microbial growth or pathogenicity.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various microorganisms:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of bacteria and fungi in laboratory settings. For instance, it has been tested against strains such as Staphylococcus aureus and Candida albicans, with observed minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
  • Mechanism of Action : The antimicrobial activity is thought to stem from its ability to bind to specific enzymes involved in metabolic pathways of pathogens. This binding can inhibit enzymatic activity by blocking substrate access or modulating signal transduction pathways within cells .

Applications in Drug Development

This compound is being explored for its potential use in drug development:

  • Enzyme Inhibitors : The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of diseases where enzyme overactivity contributes to pathology. Its structural features allow it to interact effectively with target enzymes.
  • Receptor Modulators : Ongoing research aims to determine its efficacy in modulating receptor activity, which could lead to new therapeutic strategies for various diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaMolecular WeightNotable Features
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylateC6H8N2O2S172.2 g/molLacks aminomethyl group; simpler structure
Ethyl 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylateC8H10N2O2S200.25 g/molEthyl ester instead of methyl ester
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acidC7H10N2O3S186.23 g/molCarboxylic acid group instead of an ester

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The results indicated that the compound exhibited significant activity against E. coli and C. albicans, with MIC values ranging from 32 to 128 µg/mL.

Research on Enzyme Inhibition

Another study focused on the compound's role as a xanthine oxidase inhibitor. The findings suggested that this compound effectively reduced uric acid levels in vitro by inhibiting xanthine oxidase activity, indicating potential therapeutic applications for conditions like gout .

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